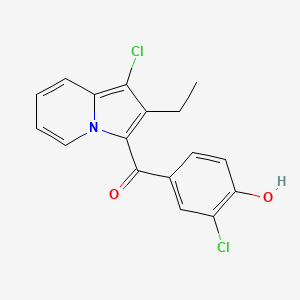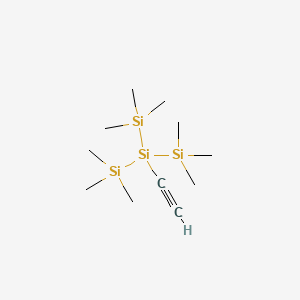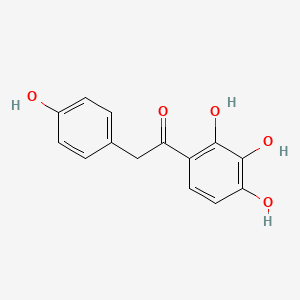
Diethyl (3-oxo-1-phenylbutyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-oxo-1-phenylbutyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a keto group, and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-oxo-1-phenylbutyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 3-oxo-1-phenylbutyl bromide, to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-oxo-1-phenylbutyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-oxo-1-phenylbutyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl (3-oxo-1-phenylbutyl)propanedioate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing metabolic pathways and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Similar structure but lacks the phenyl and keto groups.
Ethyl acetoacetate: Contains a keto group but lacks the phenyl group.
Methyl phenylacetate: Contains a phenyl group but lacks the keto and ester groups.
Uniqueness
Diethyl (3-oxo-1-phenylbutyl)propanedioate is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
| 77548-27-7 | |
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
diethyl 2-(3-oxo-1-phenylbutyl)propanedioate |
InChI |
InChI=1S/C17H22O5/c1-4-21-16(19)15(17(20)22-5-2)14(11-12(3)18)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
JGHPGLZZAXUIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(CC(=O)C)C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)

![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
